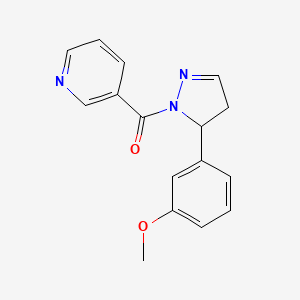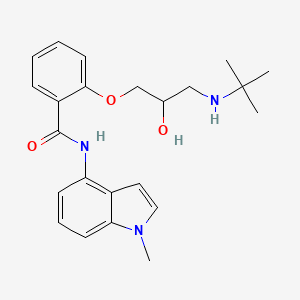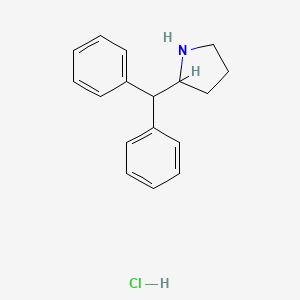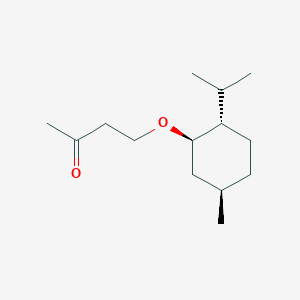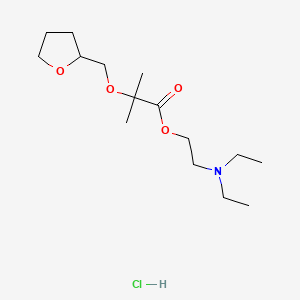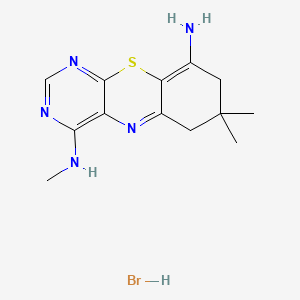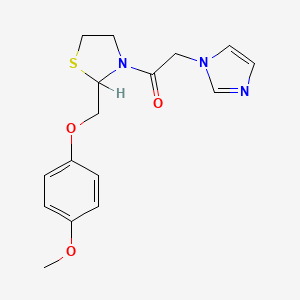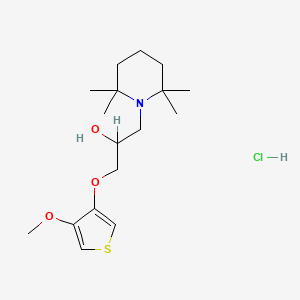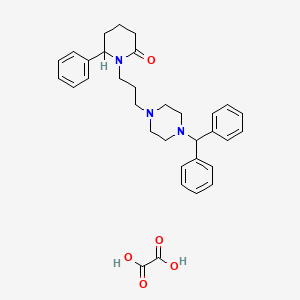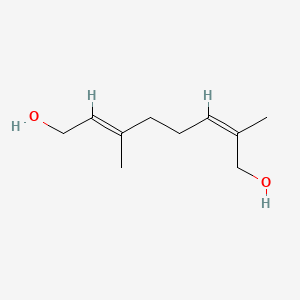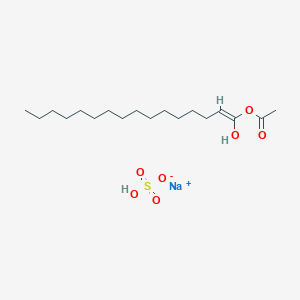
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- is an organic compound with the molecular formula C10H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes two double bonds and two methyl groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- can be achieved through several methods. One common approach involves the reaction of geraniol with formaldehyde under acidic conditions, followed by reduction. The reaction conditions typically include a temperature range of 0-25°C and a pH of around 4-5.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-2,6-octadien-1,8-dione.
Reduction: Formation of 2,6-dimethyl-2,6-octanediol.
Substitution: Formation of 2,6-dimethyl-2,6-octadiene-1,8-dichloride or 2,6-dimethyl-2,6-octadiene-1,8-diamine.
科学的研究の応用
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The double bonds can also participate in electron transfer reactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2,6-Dimethyl-2,7-octadiene-1,6-diol
- 8-Hydroxygeraniol
- 8-Hydroxylinalool
Uniqueness
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- is unique due to its specific arrangement of double bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
32663-40-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(2Z,6E)-2,6-dimethylocta-2,6-diene-1,8-diol |
InChI |
InChI=1S/C10H18O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,11-12H,3-4,7-8H2,1-2H3/b9-6+,10-5- |
InChIキー |
PREUOUJFXMCMSJ-KWNZIKDBSA-N |
異性体SMILES |
C/C(=C\CO)/CC/C=C(/C)\CO |
正規SMILES |
CC(=CCO)CCC=C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


